
2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family Anthraquinones are known for their vibrant colors and are commonly used as dyes and pigments
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione, a commercially available compound.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, which can be carried out using reagents like hydrogen peroxide or a hydroxylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group can be oxidized to form a carbonyl group.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(Ethoxymethyl)-1-anthraquinone.
Reduction: Formation of 2-(Ethoxymethyl)-1-hydroxyanthracene.
Substitution: Formation of various substituted anthraquinone derivatives.
科学的研究の応用
2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular processes. For example, its hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with biological molecules.
類似化合物との比較
Similar Compounds
1-Hydroxyanthracene-9,10-dione: Lacks the ethoxymethyl group, resulting in different chemical properties and reactivity.
2-Methyl-1-hydroxyanthracene-9,10-dione: Features a methyl group instead of an ethoxymethyl group, affecting its solubility and chemical behavior.
2-(Methoxymethyl)-1-hydroxyanthracene-9,10-dione: Similar structure but with a methoxymethyl group, leading to variations in its chemical and physical properties.
Uniqueness
2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione is unique due to the presence of both the ethoxymethyl and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
101451-69-8 |
|---|---|
分子式 |
C17H14O4 |
分子量 |
282.29 g/mol |
IUPAC名 |
2-(ethoxymethyl)-1-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O4/c1-2-21-9-10-7-8-13-14(15(10)18)17(20)12-6-4-3-5-11(12)16(13)19/h3-8,18H,2,9H2,1H3 |
InChIキー |
QZDBKOGMXKMLQE-UHFFFAOYSA-N |
正規SMILES |
CCOCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



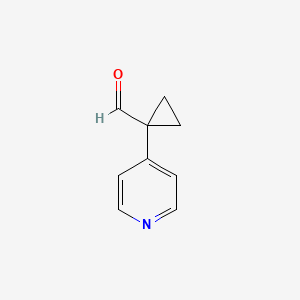
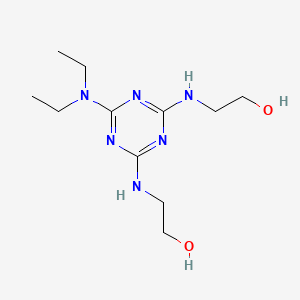
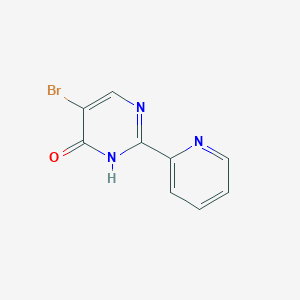
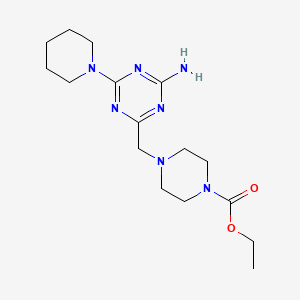
![6-Chloro-[2,4'-bipyridine]-5-carbaldehyde](/img/structure/B13139128.png)

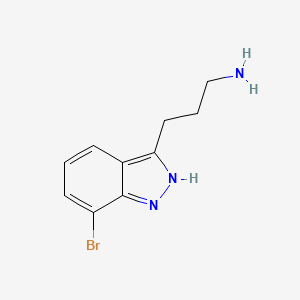
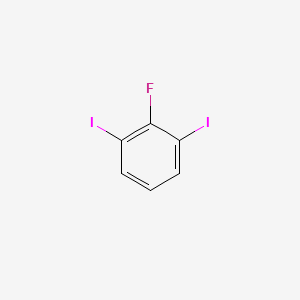


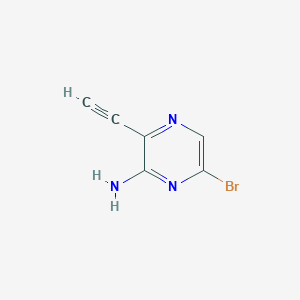

![1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl-](/img/structure/B13139172.png)
